DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate
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Overview
Description
A chelating agent used as an antidote to heavy metal poisoning.
Scientific Research Applications
Arsenic Detoxification and Neuropathy Recovery
DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate has been significantly impactful in treating severe arsenic-induced peripheral neuropathy. One notable case involved a 33-year-old female who, despite treatment with other chelators, showed marked neuropathic improvement after being treated with this compound, leading to significant arsenic diuresis and clinical recovery from ventilator dependence and quadriplegia (Wax, Thornton, 2000).
Vanadium Detoxification
Research indicates that this compound can chelate vanadium species, including the VO2+ cation, in aqueous solutions. It has shown potential as a detoxifying agent against vanadium, which may have significant applications given vanadium's various industrial and potential biological impacts (Williams, Baran, 2008).
Neurotoxicity Mitigation
The compound has shown promise as an antidote in overexposure and poisonings with heavy metals such as lead, mercury, and arsenic. It's considered less toxic compared to other chelators and is seen as a promising antidote in mercury poisoning while being more efficient against arsenic poisoning (Bjorklund, Mutter, Aaseth, 2017).
Arsenic Metabolic Complex Determination
The usage of this compound has enabled the determination of arsenic metabolic complexes in human urine, providing insights into arsenic methylation processes and its inhibition, which is pivotal for understanding arsenic toxicity and its detoxification (Gong, Jiang, Cullen, Aposhian, Le, 2002).
properties
Molecular Formula |
C3H10NaO4S3 |
---|---|
Molecular Weight |
229.3 g/mol |
InChI |
InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2 |
InChI Key |
XIIDTTVOHTUJMS-UHFFFAOYSA-N |
SMILES |
C(C(CS(=O)(=O)O)S)S.O.[Na] |
Canonical SMILES |
C(C(CS(=O)(=O)O)S)S.O.[Na] |
synonyms |
1-Sodium Sulfonate, 2,3-Dimercaptopropane 2,3 Dimercapto 1 propanesulfonic Acid 2,3 Dimercaptopropane 1 Sodium Sulfonate 2,3 Dimercaptopropane 1 sulfonate Sodium 2,3 Dimercaptopropanesulfonic Acid 2,3-Dimercapto-1-propanesulfonic Acid 2,3-Dimercaptopropane 1-Sodium Sulfonate 2,3-Dimercaptopropane Sulfonate, Sodium 2,3-Dimercaptopropane-1-sulfonate Sodium 2,3-Dimercaptopropanesulfonic Acid 2,3-Dithiopropanesulfate, Sodium Dimaval DMPS DMPS Heyl DMPS-Heyl Mercuval Sodium 2,3-Dimercaptopropane Sulfonate Sodium 2,3-Dithiopropanesulfate Unithiol Unitiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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